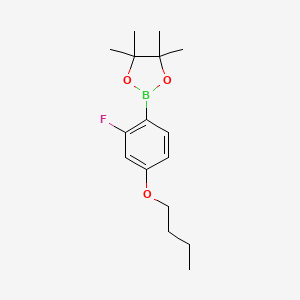

4-Butoxy-2-fluorophenylboronic acid pinacol ester

Beschreibung

4-Butoxy-2-fluorophenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with a butoxy group at the para position and a fluorine atom at the ortho position relative to the boronic ester moiety. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a protecting group, enhancing stability and solubility compared to the free boronic acid .

Eigenschaften

IUPAC Name |

2-(4-butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFO3/c1-6-7-10-19-12-8-9-13(14(18)11-12)17-20-15(2,3)16(4,5)21-17/h8-9,11H,6-7,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENICJNDWZRETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substituted Benzene Lithiation

The synthesis begins with the lithiation of 1-chloro-3-fluoro-2-butoxybenzene, a precursor tailored to introduce the butoxy and fluorine substituents. As detailed in patent BR112014016048B1, treatment with n-butyl lithium at −78°C in anhydrous tetrahydrofuran (THF) generates a lithiated intermediate. This step is critical for regioselective functionalization, as the lithium atom coordinates preferentially at the ortho position relative to the chloro group.

Boronation with Electrophilic Boron Reagents

The lithiated intermediate is quenched with trimethyl borate (B(OCH₃)₃), yielding dimethyl 4-chloro-2-fluoro-3-butoxyphenylboronate. This electrophilic boronation proceeds via a tetrahedral borate intermediate, which collapses to form the arylboronic ester. The reaction requires strict temperature control (−78°C to 0°C) to minimize side reactions.

Hydrolysis and Acidification

The crude boronate is hydrolyzed using aqueous potassium hydroxide (KOH, 1M), producing potassium (4-chloro-2-fluoro-3-butoxyphenyl)trihydroxyborate. Subsequent acidification with hydrochloric acid (HCl, 2M) liberates the free boronic acid, which is isolated via filtration or extraction.

Pinacol Ester Formation

The boronic acid is reacted with 2,3-dimethyl-2,3-butanediol (pinacol) in refluxing toluene, facilitated by azeotropic water removal. This step achieves cyclocondensation to form the pinacol ester, enhancing stability and handling properties.

Table 1: Reaction Conditions for Lithiation-Boronation Method

Alternative Deprotection-Protection Protocol for Enhanced Purity

Diethanolamine Intermediate for Boronate Stabilization

A two-step deprotection-reprotection strategy, adapted from Sun et al., addresses challenges in isolating boronic acids. The dimethyl boronate intermediate is treated with diethanolamine in methanol, forming a stable diethanolamine-boronate complex. This adduct is isolated via precipitation and washed with cold hexanes to remove excess reagents.

Oxidative Deprotection with Sodium Periodate

The diethanolamine adduct is subjected to sodium periodate (NaIO₄) in a water-acetonitrile mixture, cleaving the boron-nitrogen bond and regenerating the boronic acid. This method avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Reprotection with Pinacol

The liberated boronic acid is reprotected with pinacol under standard conditions, yielding the target ester with higher purity (≥95% by HPLC) compared to direct esterification.

Table 2: Comparative Efficiency of Deprotection-Reprotection vs. Direct Esterification

| Metric | Direct Esterification | Deprotection-Reprotection |

|---|---|---|

| Overall Yield (%) | 70–75 | 80–85 |

| Purity (%) | 85–90 | 95–98 |

| Reaction Time (h) | 12 | 8 (4 + 4) |

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

Industrial protocols prioritize toluene over THF for esterification due to its higher boiling point and ease of azeotropic water removal. Catalytic p-toluenesulfonic acid (PTSA, 0.1 eq) accelerates the reaction, reducing reflux time from 12 h to 6 h.

Byproduct Management

The principal byproduct, 3-butoxy-2-fluorophenylboronic acid , arises from incomplete lithiation or boronation. Column chromatography (silica gel, hexane:ethyl acetate 4:1) effectively separates this impurity, albeit with a 5–10% yield loss.

Scalability Considerations

Batch size limitations occur during lithiation due to exothermic quenching. Semi-continuous flow systems, where n-BuLi is added incrementally, mitigate thermal runaway risks and enable kilogram-scale production.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.95 (d, J = 12.1 Hz, 1H, ArH), 4.05 (t, J = 6.5 Hz, 2H, OCH₂), 1.80–1.70 (m, 2H, CH₂), 1.50–1.40 (m, 2H, CH₂), 1.35 (s, 12H, pinacol CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of pinacol boronates).

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxy-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran, dimethylformamide, or protic solvents for protodeboronation.

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Hydrocarbons: Formed in protodeboronation reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-butoxy-2-fluorophenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules, making it invaluable in the development of pharmaceuticals and agrochemicals. The compound acts as a versatile coupling partner, enabling the formation of biaryl compounds that are often found in biologically active molecules .

Synthesis of Bioactive Compounds

The compound's ability to form stable complexes with various substrates facilitates the synthesis of bioactive compounds. For instance, it can be utilized to modify existing drugs or to create new therapeutic agents by introducing specific functional groups that enhance their efficacy and selectivity .

Pharmaceutical Development

Drug Design and Development

In medicinal chemistry, boronic acids are recognized for their potential as enzyme inhibitors. This compound can interact with biological targets such as serine proteases and kinases, making it a candidate for drug design aimed at treating various diseases, including cancer . The fluorine substitution may improve lipophilicity, potentially enhancing bioavailability and therapeutic efficacy .

Case Studies in Cancer Research

Research has shown that boronic acids can exhibit anticancer properties by inhibiting proteasomes, which play a critical role in regulating cellular processes. For instance, bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, has been successfully used in treating multiple myeloma. The structural similarities of this compound with other boronic acid derivatives suggest that it may also possess similar anticancer activities .

Enzyme Inhibition Studies

Mechanism of Action

The interaction studies involving this compound often focus on its ability to form reversible covalent bonds with diols, influencing its biological activity. This property is particularly useful in designing inhibitors for enzymes that require diol substrates for their activity .

Research Findings

Recent studies have highlighted the effectiveness of boronic acids as enzyme inhibitors. For example, modifications to the boronic acid structure can lead to enhanced selectivity and potency against specific targets. This adaptability makes this compound an important compound for ongoing research into new therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-Butoxy-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

The substituents on the phenyl ring critically influence reactivity, solubility, and applications:

Solubility and Solvent Compatibility

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. Key trends include:

- Highest solubility : Chloroform > ketones > ethers > hydrocarbons .

- 4-Butoxy-2-fluoro analog: The lipophilic butoxy group may reduce solubility in polar solvents (e.g., acetone) but enhance compatibility with non-polar solvents (e.g., methylcyclohexane). This contrasts with 4-aminophenyl derivatives, which show moderate polarity-dependent solubility .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): Compounds with CN, CHO, or F substituents (e.g., 4-cyano-2-fluoro) exhibit accelerated Suzuki coupling due to enhanced electrophilicity at the boron center .

- Electron-Donating Groups (EDGs) : The butoxy group may slow coupling kinetics but improve stability during storage. For example, 4-methoxyphenylboronic esters require optimized Pd catalyst systems for efficient coupling .

Data Table: Comparative Analysis

Biologische Aktivität

4-Butoxy-2-fluorophenylboronic acid pinacol ester is a specialized boronic acid derivative with a unique structure that includes a fluorine atom and a butoxy group attached to a phenyl ring. Its molecular formula is C₁₆H₂₄BFO₃, and it has a molecular weight of approximately 294.169 g/mol. While specific biological activity data for this compound is limited, its classification as a boronic acid suggests potential therapeutic applications, particularly in enzyme inhibition and drug design.

The compound is characterized by:

- Molecular Weight : 294.169 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : About 360.3 °C at 760 mmHg

The presence of the fluorine atom may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.

Biological Activity Overview

Boronic acids, as a class, have been recognized for their ability to act as enzyme inhibitors, particularly against serine proteases and certain kinases. The unique structural features of this compound may influence its interactions with biological targets:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with diols, which can affect their biological activity and specificity. This property is crucial for their role in drug design, where targeting specific enzymes can lead to therapeutic benefits.

- Potential Therapeutic Applications : The compound's ability to interact with various substrates makes it a candidate for further investigation in medicinal chemistry.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities between this compound and other related boronic acid derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Cyano-2-fluorophenylboronic acid pinacol ester | C₁₆H₁₉BFO₃N | Contains a cyano group which may alter reactivity |

| 5-Butoxy-4-chloro-2-fluorophenylboronic acid pinacol ester | C₁₆H₂₄BClF₃O₃ | Chlorine substitution affects electronic properties |

| 4-Methoxy-2-fluorophenylboronic acid pinacol ester | C₁₆H₂₄BFO₃ | Methoxy group influences solubility and reactivity |

These compounds are notable for their specific substituents, which can significantly impact their chemical behavior and biological activity compared to this compound.

Case Studies and Research Findings

Although direct studies on this compound are scarce, research on related compounds provides insights into its potential biological activities:

- Antimicrobial Activity : Studies on structurally similar phenylboronic acids indicate potential antimicrobial properties. For instance, certain phenylboronic acids have shown moderate activity against Candida albicans and Escherichia coli, suggesting that the presence of a fluorine substituent may enhance these effects due to increased acidity and binding affinity to biological targets .

- Mechanism of Action : The mechanism of action for related compounds often involves inhibition of key enzymes such as leucyl-tRNA synthetase (LeuRS). This mechanism has been explored in the context of antifungal activity, where boron-containing compounds form stable complexes that disrupt essential cellular processes .

- Structural Studies : Research utilizing NMR spectroscopy and DFT calculations has demonstrated that steric factors play a significant role in the binding interactions of boron-containing compounds with diols, which may influence their efficacy as enzyme inhibitors .

Q & A

Basic: What are the common synthetic routes for preparing 4-butoxy-2-fluorophenylboronic acid pinacol ester?

Answer:

The synthesis typically involves functionalizing the aromatic ring with boronic ester groups. One advanced method is photoinduced decarboxylative borylation of carboxylic acid precursors. For example, visible-light irradiation of N-hydroxyphthalimide esters with diboron reagents (e.g., bis(catecholato)diboron) in amide solvents generates boronic esters without metal catalysts . Another approach employs chemoselective control of boronic acid speciation during cross-coupling reactions, enabling selective ester formation under mild conditions . Key steps include activating the aryl halide precursor, optimizing solvent systems (e.g., THF or DMF), and stabilizing intermediates with pinacol.

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Answer:

The boronic ester acts as a nucleophilic partner, reacting with aryl/alkenyl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps. Critical parameters include:

- Base selection (e.g., K₂CO₃ or CsF) to activate the boronic ester.

- Solvent choice (e.g., dioxane or toluene) to balance reactivity and solubility.

- Temperature control (typically 80–100°C) to minimize protodeboronation .

For fluorinated derivatives, steric and electronic effects from the 2-fluoro and 4-butoxy substituents may alter reaction rates or regioselectivity compared to non-fluorinated analogs .

Advanced: How do reaction conditions (pH, solvent) influence the stability and reactivity of this boronic ester?

Answer:

- pH Sensitivity : Boronic esters hydrolyze to boronic acids under acidic or basic conditions. For instance, in Tris-HCl buffer (pH 7–10), hydrolysis rates increase with pH due to nucleophilic attack by hydroxide ions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize boronic esters via Lewis acid-base interactions, while protic solvents (e.g., water) accelerate hydrolysis. Anhydrous conditions are critical for storage and catalytic applications .

- Temperature : Elevated temperatures (>40°C) promote decomposition; refrigerated storage (0–6°C) is recommended .

Advanced: What analytical methods are suitable for monitoring reactions involving this compound?

Answer:

- UV-Vis Spectroscopy : The boronic ester’s reaction with H₂O₂ generates phenolic byproducts (e.g., 4-nitrophenol in analogous systems), detectable at 400–405 nm. Kinetic studies require monitoring absorbance changes over time under controlled pH (7–10) .

- NMR Spectroscopy : ¹¹B NMR can track boronic ester conversion (δ ~30 ppm for pinacol esters vs. δ ~10 ppm for boronic acids) .

- Mass Spectrometry : HRMS or LC-MS confirms product identity and purity, especially for fluorinated derivatives with complex fragmentation patterns.

Advanced: How do steric and electronic effects from the 2-fluoro and 4-butoxy substituents impact cross-coupling efficiency?

Answer:

- Electron-Withdrawing Fluorine : The 2-fluoro group reduces electron density at the boron center, potentially slowing transmetallation but improving oxidative stability.

- 4-Butoxy Group : The bulky alkoxy substituent introduces steric hindrance, which may reduce coupling yields with sterically demanding partners. However, it can enhance solubility in nonpolar solvents .

Comparative studies with non-fluorinated analogs (e.g., 4-butoxyphenylboronic esters) are recommended to isolate electronic vs. steric contributions .

Basic: What purification techniques are effective for isolating this boronic ester?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1). Fluorinated compounds often exhibit higher Rf values than non-fluorinated analogs.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between boronic esters and hydrolyzed byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mixtures resolve polar impurities .

Advanced: What strategies mitigate protodeboronation during cross-coupling?

Answer:

- Base Optimization : Weak bases (e.g., K₃PO₄) reduce boronic acid formation compared to strong bases like NaOH.

- Low-Temperature Reactions : Conduct couplings at 50–60°C to minimize decomposition.

- Additives : Adding stoichiometric amounts of ethylene glycol or pinacol stabilizes the boronic ester via chelation .

Contradictory data exist on fluoride ion effects; some studies report acceleration of protodeboronation, while others note stabilization .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 0–6°C to prevent hydrolysis .

Advanced: How can computational modeling aid in predicting reactivity?

Answer:

- DFT Calculations : Predict transition-state geometries for transmetallation steps, focusing on boron-oxygen bond dissociation energies.

- Solvent Modeling : COSMO-RS simulations estimate solvation effects on reaction rates.

- Substituent Parameter Analysis : Hammett or Swain-Lupton parameters quantify electronic effects of fluorine and butoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.